molecular formula C7H8ClNO B3280548 2-(Aminomethyl)-3-chlorophenol CAS No. 71712-69-1

2-(Aminomethyl)-3-chlorophenol

Cat. No. B3280548
CAS RN: 71712-69-1
M. Wt: 157.60
InChI Key: DDKHIOXWHDMUEL-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-3-chlorophenol” is a compound that contains an aminomethyl group and a phenol group . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . The compound’s empirical formula is C7H9NO, and it has a molecular weight of 123.15 .


Synthesis Analysis

The synthesis of compounds similar to “2-(Aminomethyl)-3-chlorophenol” has been reported in the literature. For instance, a Pd nanoparticle supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . Another study proposed an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-3-chlorophenol” can be inferred from its empirical formula, C7H9NO . The aminomethyl group (−CH2−NH2) is a monovalent functional group, which means it can form one bond with another atom .

Future Directions

The future directions for “2-(Aminomethyl)-3-chlorophenol” could involve further exploration of its potential applications. For instance, research on similar compounds has suggested potential future directions for improving the performance and device stability of perovskite solar cells .

properties

IUPAC Name

2-(aminomethyl)-3-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKHIOXWHDMUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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